molecular formula C16H22ClNO2 B5739532 N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide

N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide

Cat. No.: B5739532
M. Wt: 295.80 g/mol
InChI Key: KDXOEUNCKQIFFF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide is an organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, attached to a cyclohexylpropanamide moiety

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-20-15-9-8-13(11-14(15)17)18-16(19)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXOEUNCKQIFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide typically involves the reaction of 3-chloro-4-methoxyaniline with cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxy-4-methoxyphenyl)-3-cyclohexylpropanamide.

    Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamine.

    Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-3-cyclohexylpropanamide derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3-methylpropanamide
  • N-(3-chloro-4-methoxyphenyl)-3-ethylpropanamide
  • N-(3-chloro-4-methoxyphenyl)-3-phenylpropanamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide is unique due to the presence of the cyclohexyl group, which can impart different physical and chemical properties compared to its analogs

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